molecular formula C5H14NO3S+ B12803545 2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid CAS No. 7465-57-8

2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid

Cat. No.: B12803545
CAS No.: 7465-57-8
M. Wt: 168.24 g/mol
InChI Key: BXYUEGANNHFECO-UHFFFAOYSA-O
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Description

2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a trimethyl-lambda(5)-azanyl group attached to an ethanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid typically involves the reaction of trimethylamine with ethanesulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is subjected to rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the trimethyl-lambda(5)-azanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the trimethyl-lambda(5)-azanyl group.

Scientific Research Applications

2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions and participate in redox reactions. The trimethyl-lambda(5)-azanyl group plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethyl-lambda(5)-arsanyl)ethanol
  • Trimethyl(methylidene)-lambda(5)-phosphane
  • Imino(trimethyl)-lambda(5)-phosphane

Uniqueness

2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid is unique due to its specific structure and the presence of both the trimethyl-lambda(5)-azanyl group and the ethanesulfonic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

7465-57-8

Molecular Formula

C5H14NO3S+

Molecular Weight

168.24 g/mol

IUPAC Name

trimethyl(2-sulfoethyl)azanium

InChI

InChI=1S/C5H13NO3S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3/p+1

InChI Key

BXYUEGANNHFECO-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCS(=O)(=O)O

Origin of Product

United States

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